

# Synthesis of Ferric-EDTA from Ferric Chloride and EDTA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of the **Ferric-EDTA** complex, a stable and water-soluble source of iron(III), from ferric chloride and ethylenediaminetetraacetic acid (EDTA). This chelate is of significant interest in various fields, including agriculture for treating iron chlorosis, in food fortification to combat iron deficiency, and in industrial processes as a sequestering agent.[1][2] This document details several common laboratory-scale synthetic protocols, presents quantitative data in a structured format, and illustrates the chemical workflows.

## **Core Reaction Principle**

The synthesis of **Ferric-EDTA** hinges on the formation of a highly stable coordination complex between the ferric ion (Fe<sup>3+</sup>) and the EDTA ligand. EDTA is a hexadenta te ligand, meaning it can form six bonds with a single metal ion—four through its carboxylate groups and two through its amine nitrogen atoms.[2][3][4] This strong chelation protects the ferric ion from precipitating as insoluble hydroxides at neutral or alkaline pH, thereby maintaining its bioavailability and reactivity in solution.[1][5] The generalized reaction involves the displacement of water molecules from the hydrated ferric ion by the EDTA anion.[3]

## **Synthetic Methodologies**

Several pathways exist for the synthesis of **Ferric-EDTA**, primarily differing in the form of EDTA used as the starting material. The choice of reagent influences the pH adjustment required to



facilitate the reaction. Common starting materials include the free acid form of EDTA (H4EDTA) or its sodium salts (Na<sub>2</sub>H<sub>2</sub>EDTA or Na<sub>4</sub>EDTA).[2][6][7]

## Method 1: Synthesis from Ferric Chloride and Disodium EDTA (Na<sub>2</sub>H<sub>2</sub>EDTA)

This is a widely cited method that involves the direct reaction of ferric chloride hexahydrate with disodium EDTA dihydrate. The reaction requires a slight pH adjustment to facilitate the complexation.

#### Experimental Protocol:

- Dissolution of Reactants: Dissolve 3.72 g of Na<sub>2</sub>H<sub>2</sub>EDTA•2H<sub>2</sub>O and 2.70 g of FeCl<sub>3</sub>•6H<sub>2</sub>O in 20 mL of distilled water.[6] An alternative protocol suggests dissolving 3.8 g of Na<sub>2</sub>H<sub>2</sub>EDTA•2H<sub>2</sub>O in 10 cm<sup>3</sup> of water after adding a solution of 0.4 g of NaOH in 10 cm<sup>3</sup> of water and gently heating.[2] A separate solution of 2.5 g of FeCl<sub>3</sub>•6H<sub>2</sub>O in 5 cm<sup>3</sup> of water is then prepared.[2]
- Reaction and pH Adjustment: Combine the two solutions. Adjust the pH of the resulting mixture to 5 using a sodium bicarbonate solution.
- Reaction Completion: Maintain the reaction for 30 minutes.[6] Some protocols suggest gently boiling the solution to reduce the volume until a yellow powder precipitates.[2][3][8]
- Isolation and Purification: Cool the mixture to allow for crystallization.[2] Collect the yellow precipitate by suction filtration.[2][3]
- Washing: Wash the collected solid thoroughly with ice-cold water until the filtrate is free of chloride ions (tested with silver nitrate).[2][6] Subsequently, wash the product with ethanol.[2]
   [3]
- Drying: Dry the final product, Na[Fe(EDTA)]•3H<sub>2</sub>O, to obtain a crystalline powder.[2][6]
   Drying can be done at 50°C for 24 hours or at room temperature in a fume cupboard.[3][6]

# Method 2: Synthesis from Ferric Chloride and Tetrasodium EDTA (Na<sub>4</sub>EDTA)



This method utilizes the fully deprotonated form of EDTA, which can simplify the pH management during the reaction.

#### Experimental Protocol:

- Dissolution: Weigh a specific amount of Na<sub>4</sub>EDTA and dissolve it completely in water, with heating if necessary.[7]
- Reaction: Slowly add a stoichiometric amount of ferric chloride to the Na4EDTA solution.[7]
- Heating and Reaction: Heat the mixture to a temperature between 60°C and 100°C and stir for 1 to 3 hours until the reaction solution becomes clear.[7]
- Crystallization: Filter the solution while hot. Cool the filtrate to a temperature between 20°C and 50°C and add a seed crystal to induce precipitation.
- Isolation and Drying: Allow the static precipitation to complete. The resulting crystals are then refined and dried to yield the final product.[7]

### Method 3: Two-Step Synthesis via Ferric Hydroxide

This approach involves the initial preparation of ferric hydroxide, which is then reacted with a sodium salt of EDTA.

#### Experimental Protocol:

#### Step 1: Preparation of Ferric Hydroxide

- Dissolve 10.8 g of FeCl<sub>3</sub> in deionized water.
- Separately, dissolve 4.8 g of NaOH in 100 mL of deionized water.
- Add the ferric chloride solution to the NaOH solution with vigorous stirring to precipitate ferric hydroxide.
- Filter the precipitate and wash it three times with deionized water to obtain pure ferric hydroxide.[6]



#### Step 2: Chelation Reaction

- Dissolve 16.4 g of Na<sub>2</sub>EDTA in 200 mL of deionized water, heating to 60-70°C.[6]
- Add the Na<sub>2</sub>EDTA solution to the flask containing the prepared ferric hydroxide.
- Adjust the pH to 8 and heat the mixture at 100°C for 2 hours.
- Filter the solution while hot and concentrate it under reduced pressure until it becomes viscous.[6]
- Cool the concentrated solution and add 95% ethanol to precipitate the product.[6]

## **Quantitative Data Summary**

The following tables summarize the reactant quantities specified in the cited experimental protocols.

Table 1: Reactant Quantities for Direct Synthesis Methods

Method	Ferric Chloride (FeCl₃•6H₂O )	EDTA Form	Mass of EDTA	Base/pH Adjustment	Solvent Volume
Method 1a[6]	2.70 g	Na <sub>2</sub> H <sub>2</sub> EDTA• 2H <sub>2</sub> O	3.72 g	Sodium Bicarbonate (to pH 5)	20 mL
Method 1b[2]	2.5 g (0.009 mol)	Na <sub>2</sub> H <sub>2</sub> EDTA• 2H <sub>2</sub> O	3.8 g (0.01 mol)	0.4 g NaOH (0.01 mol)	~15 cm³
Method 2[7]	Molar Ratio	Na <sub>4</sub> EDTA	Molar Ratio	Not specified	Suitable quantity

Table 2: Reactant Quantities for Two-Step Synthesis Method[6]

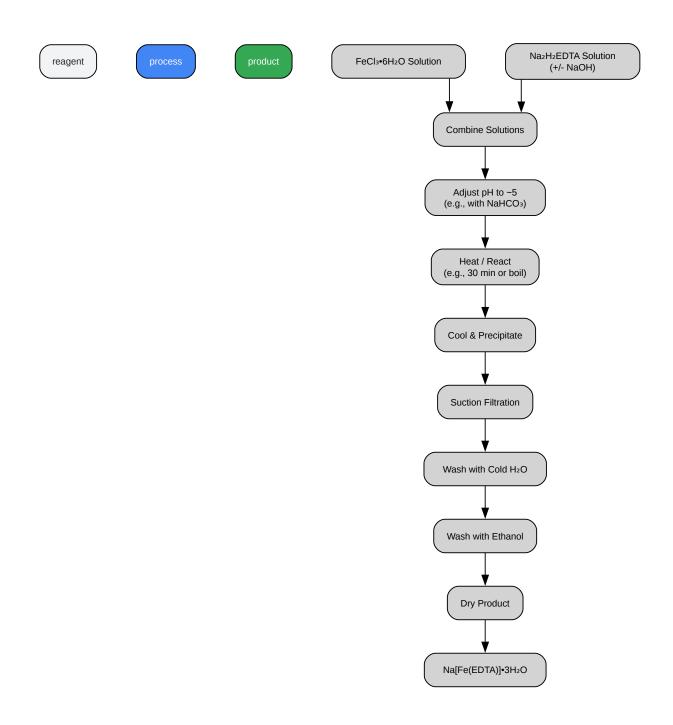


Step	Reactant 1	Mass 1	Reactant 2	Mass 2	Solvent Volume
1. Fe(OH)₃ Prep	FeCl₃	10.8 g	NaOH	4.8 g	100 mL (for NaOH)
2. Chelation	Ferric Hydroxide	From Step 1	Na₂EDTA	16.4 g	200 mL

## **Visualizing the Synthesis Workflows**

The following diagrams illustrate the logical flow of the described synthetic methods.

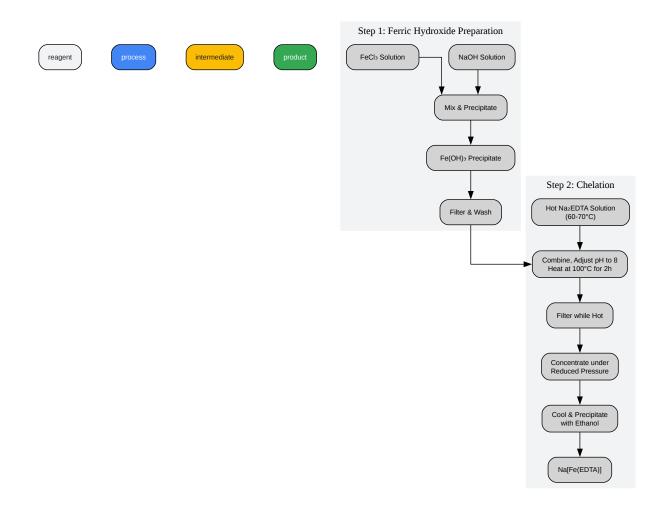




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Caption: Workflow for Synthesis from Ferric Chloride and Disodium EDTA.





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Caption: Workflow for the Two-Step Synthesis via Ferric Hydroxide.



### **Product Characterization**

While a full characterization is beyond the scope of this guide, researchers should confirm the identity and purity of the synthesized **Ferric-EDTA**. Standard methods include:

- Iron Content Determination: Titration methods, such as redox titration with potassium dichromate, can be used to quantify the iron content.[6]
- EDTA Content Determination: Complexometric titration, for instance, using a lead standard solution after displacing the iron, can determine the EDTA content.
- Water of Crystallization: Thermogravimetric analysis (TGA) or heating to a constant weight can determine the amount of crystalline water.[6]
- Spectroscopic Analysis: Techniques like FTIR can confirm the coordination of the carboxylate groups to the iron center, while UV-Vis spectroscopy can verify the formation of the complex in solution.

The final product, Sodium Ferric EDTA, typically appears as a yellow-green to brown powder and is highly soluble in water.[1] The stability of the complex is high, particularly at a pH of 2.5 and above, which is a key attribute for its various applications.[5][9]

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- To cite this document: BenchChem. [Synthesis of Ferric-EDTA from Ferric Chloride and EDTA: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093623#how-is-ferric-edta-synthesized-from-ferric-chloride-and-edta]

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